2-[5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-4-ethyl-5-[(4-fluorobenzyl)oxy]phenol
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Overview
Description
2-[5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-4-ethyl-5-[(4-fluorobenzyl)oxy]phenol is a complex organic compound that features a thiazole ring, a pyrazole ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-4-ethyl-5-[(4-fluorobenzyl)oxy]phenol typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazole intermediates, which are then coupled with the phenol derivative.
Thiazole Synthesis: The thiazole ring can be synthesized by reacting thiourea with α-haloketones under reflux conditions.
Pyrazole Synthesis: The pyrazole ring is often synthesized through the reaction of hydrazines with 1,3-diketones.
Coupling Reaction: The final step involves coupling the thiazole and pyrazole intermediates with the phenol derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group in the compound can undergo oxidation to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while nitration would introduce nitro groups onto the aromatic rings.
Scientific Research Applications
2-[5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-4-ethyl-5-[(4-fluorobenzyl)oxy]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the thiazole ring is known to interact with enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug that also contains a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent featuring a thiazole ring.
Uniqueness
What sets 2-[5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-4-ethyl-5-[(4-fluorobenzyl)oxy]phenol apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C22H21FN4O2S |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[3-amino-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(4-fluorophenyl)methoxy]phenol |
InChI |
InChI=1S/C22H21FN4O2S/c1-3-14-8-16(20-19(21(24)27-26-20)22-25-12(2)11-30-22)17(28)9-18(14)29-10-13-4-6-15(23)7-5-13/h4-9,11,28H,3,10H2,1-2H3,(H3,24,26,27) |
InChI Key |
YZKJEVKPFSPNFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1OCC2=CC=C(C=C2)F)O)C3=C(C(=NN3)N)C4=NC(=CS4)C |
Origin of Product |
United States |
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